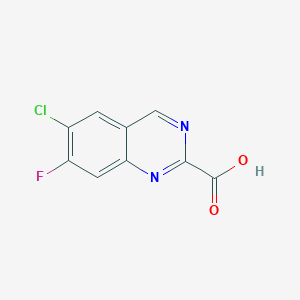

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid

CAS No.: 2306272-16-0

Cat. No.: VC5029313

Molecular Formula: C9H4ClFN2O2

Molecular Weight: 226.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306272-16-0 |

|---|---|

| Molecular Formula | C9H4ClFN2O2 |

| Molecular Weight | 226.59 |

| IUPAC Name | 6-chloro-7-fluoroquinazoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H4ClFN2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) |

| Standard InChI Key | HTJYUNAVWADNMV-UHFFFAOYSA-N |

| SMILES | C1=C2C=NC(=NC2=CC(=C1Cl)F)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid belongs to the quinazoline family, a bicyclic aromatic system comprising two fused six-membered rings (benzene and pyrimidine). The substitution pattern at positions 2, 6, and 7 distinguishes this compound from other quinazoline derivatives. Key structural features include:

-

A carboxylic acid group at position 2, which enhances hydrogen-bonding potential.

-

Chlorine and fluorine atoms at positions 6 and 7, respectively, introducing steric and electronic effects that influence molecular interactions.

Table 1: Physicochemical Properties of 6-Chloro-7-fluoro-quinazoline-2-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.59 g/mol | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

| Purity (Commercial) | ≥97% |

The absence of reported thermal properties (e.g., boiling/melting points) in available literature underscores the need for further experimental characterization.

Spectral and Computational Data

While specific spectral data (e.g., NMR, IR) for this compound are unavailable, analogous quinazoline-2-carboxylic acids exhibit characteristic absorption bands:

-

Carboxylic Acid O-H Stretch: ~2500–3000 cm (broad) in IR spectra.

-

Aromatic C-H Stretch: ~3000–3100 cm.

-

NMR: Expected downfield shifts due to electron-withdrawing fluorine .

Computational models predict a polar surface area (PSA) of ~91.6 Å and logP ≈ 0.7, suggesting moderate solubility in polar solvents .

Synthesis and Analytical Characterization

Table 2: Key Intermediates in Quinazoline Synthesis

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 7-Fluoro-6-nitro-4-hydroxyquinazoline | 162012-69-3 | Fluorine introduction |

| 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxylic acid | 54643-79-7 | Chlorine substitution |

Analytical Methods

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment. Commercial batches of this compound exhibit ≥97% purity, as verified by reverse-phase HPLC .

Future Directions and Research Opportunities

-

Kinase Selectivity Studies: Systematic profiling against Aurora kinases, EGFR, and VEGFR to identify therapeutic targets.

-

Derivatization Strategies:

-

Amide formation at the carboxylic acid position to improve bioavailability.

-

Substituent variation at positions 6 and 7 to optimize steric/electronic properties.

-

-

In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume